![molecular formula C20H17N5O2 B224274 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is a chemical compound that is widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteins involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in lab experiments is its efficiency and high yield of synthesis. It is also relatively stable and easy to handle. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are many future directions for the use of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile in scientific research. One direction is to study its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, it could be used as a tool to study the role of certain proteins in the body, which could lead to the development of new therapies for various diseases.
合成法
The synthesis of 2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been achieved using various methods. One of the most common methods is the reaction of 3-cyanopyridine-2-carboxylic acid with 1-(2-pyridyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2-(2-pyridyl)ethylamine in the presence of a catalyst. These methods are efficient and provide a high yield of the compound.
科学的研究の応用
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile has been extensively studied for its potential use in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool to study the role of certain proteins in the body.
特性
製品名 |
2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile |
|---|---|
分子式 |
C20H17N5O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
2-oxo-6-pyridin-3-yl-4-(4-pyridin-2-ylpiperazin-1-yl)pyran-3-carbonitrile |
InChI |
InChI=1S/C20H17N5O2/c21-13-16-17(12-18(27-20(16)26)15-4-3-6-22-14-15)24-8-10-25(11-9-24)19-5-1-2-7-23-19/h1-7,12,14H,8-11H2 |
InChIキー |
CKOBNZCBNTZETE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=O)OC(=C3)C4=CN=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



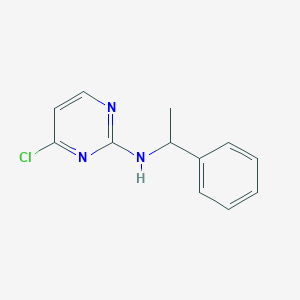
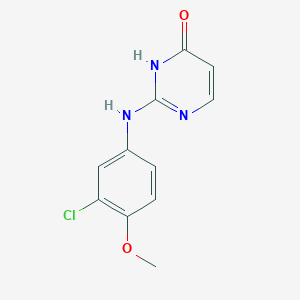
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
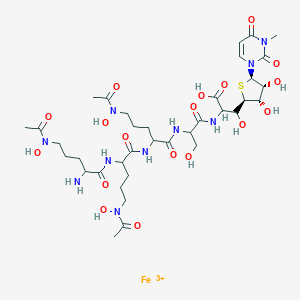

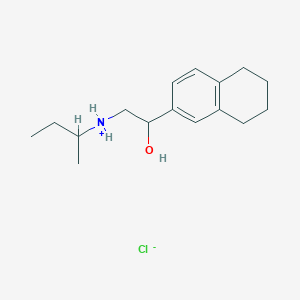
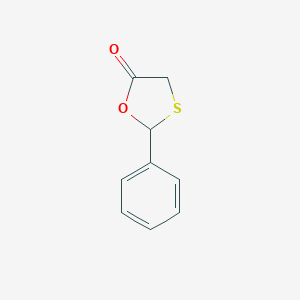
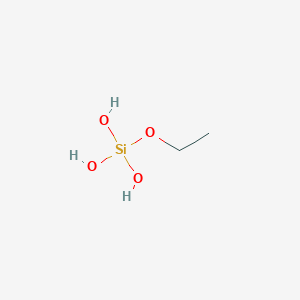
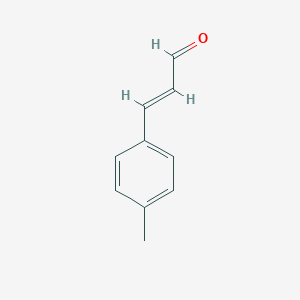



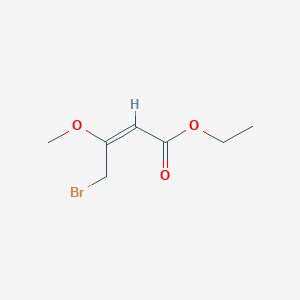
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)